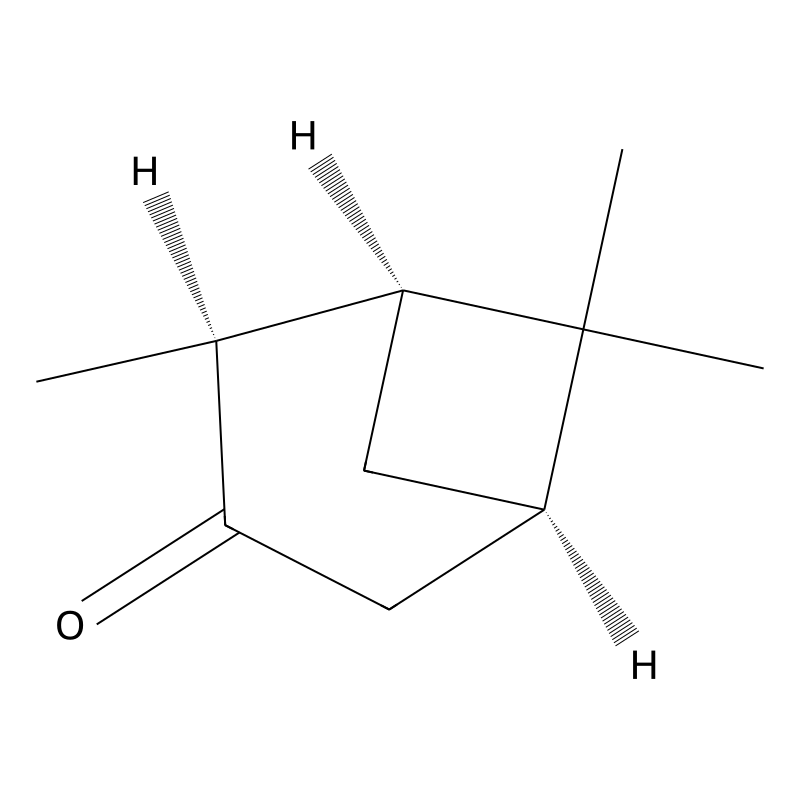Isopinocamphone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Isopinocamphone, a monoterpenoid ketone, is naturally found in various plants, including hyssop, rosemary, and lavender []. While its applications in consumer products like fragrances and cosmetics are well documented, research into its potential biological activities is ongoing. Here's a look at its areas of exploration:
Antimicrobial and Antibacterial Properties
Studies have investigated the potential of isopinocamphone against various bacteria and fungi. Some research suggests its antimicrobial activity against foodborne pathogens like E. coli and Staphylococcus aureus []. Additionally, studies have shown its effectiveness against fungal species like Candida albicans [].
Anti-inflammatory and Antioxidant Potential
Research suggests that isopinocamphone might possess anti-inflammatory properties. Studies have shown its ability to reduce inflammation in animal models []. Furthermore, isopinocamphone exhibits antioxidant activity, which could potentially contribute to its anti-inflammatory effects [].
Insecticidal Properties
Isopinocamphone has been investigated for its potential use as an insecticide. Studies have shown its insecticidal activity against various insect pests, including mosquitoes and bed bugs []. However, further research is needed to determine its efficacy and safety in practical applications.
Other Areas of Exploration
Preliminary research suggests that isopinocamphone might have potential applications in other areas, including:
Isopinocamphone is a bicyclic monoterpenoid compound with the chemical formula C₁₀H₁₆O. It exists as a colorless liquid with a distinct cedar camphor aroma and is primarily derived from natural sources such as certain mint species, notably Mentha citrata. Isopinocamphone is characterized by its unique structural features, including a bicyclo[3.1.1]heptane framework, which contributes to its distinctive properties and reactivity .
- Oxidation: Isopinocamphone can be synthesized by oxidizing isopinocampheol using hydrogen peroxide in the presence of vanadium phosphorus oxide as a catalyst, achieving yields over 88% .
- Bromination: The compound reacts with bromine to form dibromo derivatives. For instance, bromination yields 2α,4α-dibromo-10β-pinan-3-one, which can rearrange to 3-endo-6-endo-dibromocamphor upon heating .
- Epimerization: Isopinocamphone can be converted to pinocamphone through base-catalyzed epimerization at the C-2 position, favoring the formation of pinocamphone due to thermodynamic stability .
Isopinocamphone exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in eliciting antennal responses in certain insect species, such as Ips typographus (the bark beetle). These responses suggest that isopinocamphone may play a role in plant-insect interactions and could be utilized in pest management strategies .
The synthesis of isopinocamphone typically involves several steps:
- Starting Material: Commonly derived from α-pinene.
- Oxidation Process: The oxidation of isopinocampheol is achieved using pyridinium dichromate or hydrogen peroxide under specific conditions to enhance yield and purity. The addition of silica gel has been shown to improve the reaction by preventing lump formation .
- Purification: The product is purified through chromatography to isolate pure enantiomers with high optical purity.
Isopinocamphone finds applications in various fields:
- Flavoring and Fragrance: Due to its pleasant aroma, it is used in perfumery and flavoring agents.
- Pest Management: Its biological activity against certain pests makes it a candidate for developing natural insect repellents or attractants.
- Pharmaceuticals: Research into its medicinal properties may lead to new therapeutic agents.
Studies have demonstrated that isopinocamphone interacts with various biological systems. Its role in eliciting responses from insects indicates potential applications in ecological studies and pest control strategies. Furthermore, its metabolic pathways suggest involvement in lipid metabolism and cellular signaling processes .
Isopinocamphone shares structural similarities with several other monoterpenoids. Here are some compounds for comparison:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Pinocamphone | C₁₀H₁₆O | Epimer of isopinocamphone; more thermodynamically stable |
| Camphor | C₁₀H₁₆O | A well-known bicyclic monoterpenoid used for its medicinal properties |
| Linalool | C₈H₈O | A floral-scented compound found in many essential oils |
| β-Pinene | C₁₀H₁₄ | Commonly found in pine trees; exhibits antimicrobial properties |
Uniqueness of Isopinocamphone:
Isopinocamphone's unique bicyclic structure and specific biological activities distinguish it from similar compounds. Its specific interactions with insect species also highlight its ecological significance, setting it apart from other monoterpenoids that may not exhibit such targeted biological effects.
Physical Description
XLogP3
Density
Other CAS
14575-93-0
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index








